3-Hydroxy-5-(trifluoromethyl)-2,3-dihydrobenzothiophene 1,1-Dioxide
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Overview
Description
“3-Hydroxy-5-(trifluoromethyl)-2,3-dihydrobenzothiophene 1,1-Dioxide” is a chemical compound. Unfortunately, there is not much specific information available about this compound in the retrieved papers .
Molecular Structure Analysis
The molecular structure of a compound can be determined by various methods such as X-ray crystallography, NMR spectroscopy, etc. Unfortunately, the specific molecular structure analysis for “this compound” is not provided in the available resources .Chemical Reactions Analysis
The chemical reactions involving “this compound” are not specified in the available resources .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound include its molecular weight, solubility, melting point, boiling point, etc. Unfortunately, the specific physical and chemical properties for “this compound” are not provided in the available resources .Scientific Research Applications
Chemical Reactions and Properties
Oxidation and Rearrangement
The oxidation of thiophenes, closely related to the compound , with peracids results in the formation of thiete dioxides and sulfones. These reactions involve acid-catalyzed rearrangements of the initial products (Nakayama & Sugihara, 1991).
Trifluoromethylation and Photocatalysis
The trifluoromethylation of ethynylbenzenesulfonamides under visible light irradiation produces benzosultams, showcasing the potential of the target compound in photocatalytic reactions (Xiang, Kuang & Wu, 2016).
Ring-Fluorinated Hetero- and Carbocycle Synthesis
The cyclization of difluoroalkenes, which can be related to the target compound, illustrates its potential in synthesizing fluorinated hetero- and carbocycles (Ichikawa, Wada, Fujiwara & Sakoda, 2002).
Environmental and Biological Applications
- Microbial Degradation and Environmental Impact: Dibenzothiophene, structurally similar to the compound , is degraded into various metabolites by bacteria, demonstrating potential environmental applications in biodegradation and mineralization (Mormile & Atlas, 1988; Bressler & Fedorak, 2001).
Materials Science and Optoelectronics
Optical Nonlinearity and Thermal Stability
The study of thiophene-bridged chromophores based on heterocyclic acceptors, closely related to the compound, highlights its potential in developing materials with specific optical and thermal properties (Hu, Fort, Barzoukas, Jen, Barlow & Marder, 2004).
Synthesis of Electrooptic Chromophores
The synthesis and study of chromophores based on similar compounds reveal the potential application in optoelectronic devices, particularly in OLEDs (Tavaslı, Bettington, Perepichka, Batsanov, Bryce, Rothe & Monkman, 2007).
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-benzothiadiazine-1,1-dioxide derivatives, have been reported to interact with various targets including antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer targets, katp channel activators, and ampa receptor modulators .
Mode of Action
The biological activities of similar compounds, such as 1,2,4-benzothiadiazine-1,1-dioxide, are influenced by various functional groups attached to the ring . For instance, the presence of a halo group at the 7 and 8 positions of the ring has been associated with active compounds .
Biochemical Pathways
Compounds with a similar structure, such as 1,2,4-benzothiadiazine-1,1-dioxide, have been reported to influence a variety of biochemical pathways due to their broad spectrum of biological activities .
Result of Action
Similar compounds, such as 1,2,4-benzothiadiazine-1,1-dioxide derivatives, have been reported to exhibit a wide range of biological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, and anticancer effects .
Safety and Hazards
Properties
IUPAC Name |
1,1-dioxo-5-(trifluoromethyl)-2,3-dihydro-1-benzothiophen-3-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3O3S/c10-9(11,12)5-1-2-8-6(3-5)7(13)4-16(8,14)15/h1-3,7,13H,4H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDKNTCGWIWXAPH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=C(S1(=O)=O)C=CC(=C2)C(F)(F)F)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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